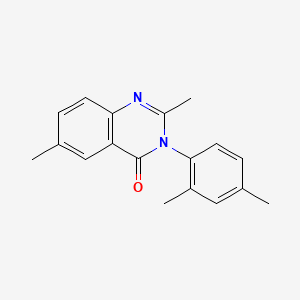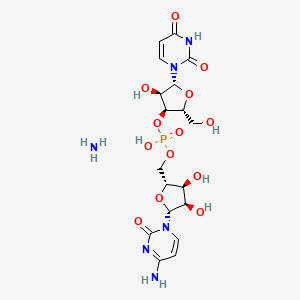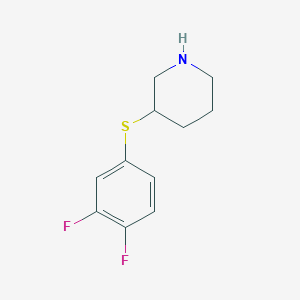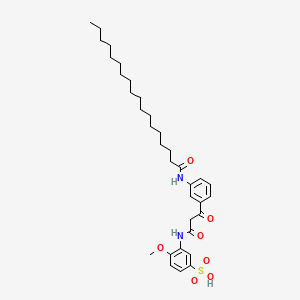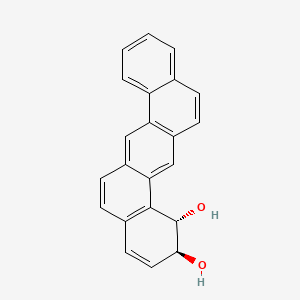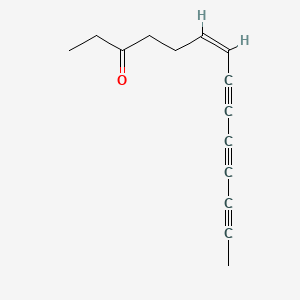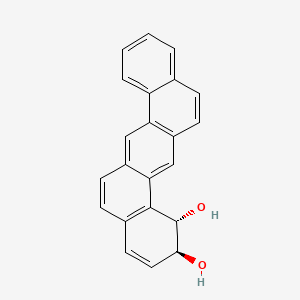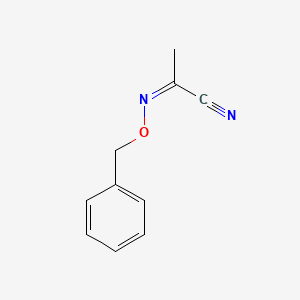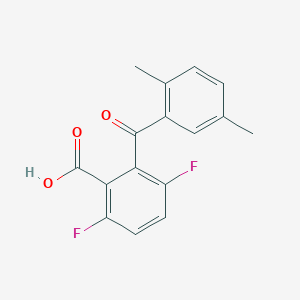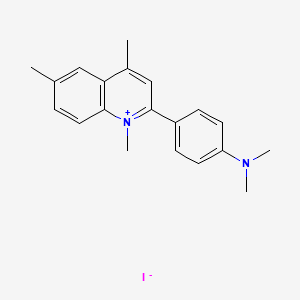
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a quaternary ammonium compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a dimethylaminophenyl group and three methyl groups, along with an iodide counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinoline with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or hydroxide derivatives.
科学研究应用
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
作用机制
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
- 2-Phenyl substituted Benzimidazole derivatives
- 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide
- Poly [2-(dimethylamino) ethyl methacrylate]
Uniqueness
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide stands out due to its unique quinolinium core structure and the presence of a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to similar compounds, making it valuable in various applications .
属性
CAS 编号 |
24220-15-3 |
|---|---|
分子式 |
C20H23IN2 |
分子量 |
418.3 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(1,4,6-trimethylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-14-6-11-19-18(12-14)15(2)13-20(22(19)5)16-7-9-17(10-8-16)21(3)4;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI 键 |
OFCXUSLVJPHISA-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2C)C3=CC=C(C=C3)N(C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



